![molecular formula C14H15NOS B2884439 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone CAS No. 343375-57-5](/img/structure/B2884439.png)
1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, also known as DMPT, is a synthetic compound with a variety of applications. It is a member of the thienyl group, which is a subset of the phenyl group. DMPT has been used in scientific research as a model compound for studying the structure and reactivity of other molecules. It has also been used in biochemistry and pharmacology to study the mechanism of action of certain drugs and the biochemical and physiological effects of those drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- This compound has been utilized in the synthesis of new oxadiazoles, demonstrating significant antimicrobial activity against strains like S. aureus and P. aeruginosa. The para-substitution on the phenyl ring enhances this activity, highlighting its potential in developing new antibacterial and antifungal agents (Fuloria et al., 2009).
Optical Properties and Physicochemical Investigations
- Research on compounds like DPHP, synthesized from a reaction involving a similar structure, has revealed insights into solvatochromic properties, fluorescence quantum yield, and photochemical quantum yield. Such studies are crucial for developing applications in fluorescence-based sensing and probing (Khan et al., 2016).
Anti-Inflammatory Drug Development
- Some derivatives of thieno[3,2-g]chromene, synthesized from similar structures, exhibited significant anti-inflammatory activities. These findings are important for the development of new anti-inflammatory medications (Ouf et al., 2015).
Potential in Photoreactions
- Studies on compounds like 4-(N,N-dimethylamino)phenyl pinacols, which share structural similarities, indicate potential applications in photoreactions like the retropinacol reaction. Such reactions are significant in organic synthesis and photochemistry (Zhang et al., 1998).
Diabetes and Inflammation Management
- Novel Mannich base derivatives involving this structure have been synthesized and evaluated for anti-diabetic and anti-inflammatory activities. This research could contribute to new treatments for diabetes and inflammation-related diseases (Gopi & Dhanaraju, 2018).
Enantioselective Synthesis
- The compound has been used as an intermediate in the enantioselective synthesis of antidepressants, demonstrating its importance in asymmetric synthesis and pharmaceutical development (Zhang et al., 2015).
Novel Derivatives for Microbial Control
- New derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety have been synthesized, showing moderate effects against bacterial and fungal species, indicating potential in microbial control (Abdel‐Aziz et al., 2008).
Supramolecular Chemistry
- The compound has been involved in the study of supramolecular assemblies, demonstrating its utility in the field of crystal engineering and the design of novel molecular architectures (Arora & Pedireddi, 2003).
Eigenschaften
IUPAC Name |
1-[5-(dimethylamino)-4-phenylthiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10(16)13-9-12(14(17-13)15(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQOCIZXWDOUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)N(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)
![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)
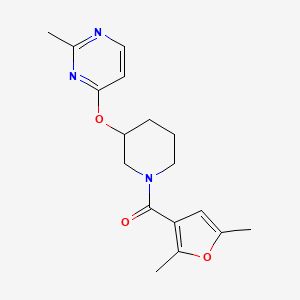
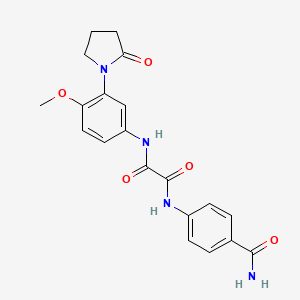
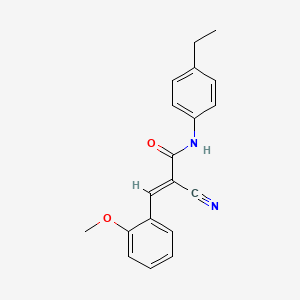
![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)
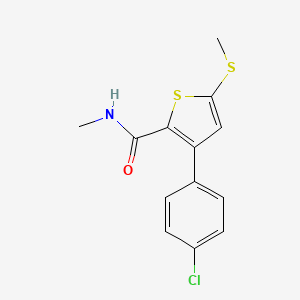
![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)
![Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide](/img/structure/B2884375.png)
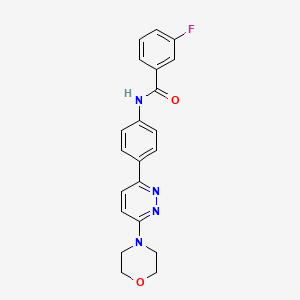
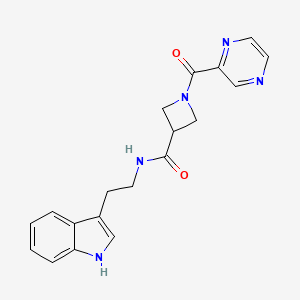
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)
